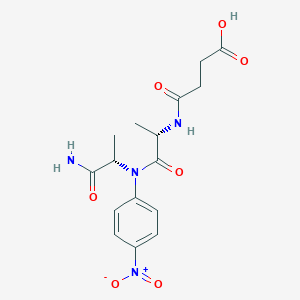
4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid is a complex organic compound characterized by its intricate structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the reaction of 4-nitrophenyl derivatives with amino acids under controlled conditions. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound for research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions
4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group results in the formation of amino derivatives, while oxidation can lead to the formation of oxides.
Scientific Research Applications
4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl formate: Known for its use in selective formylation reactions.
4-Nitrophenyl acetate: Commonly used in esterification reactions.
4-Nitrophenyl phosphonic acid: Utilized in various organic synthesis applications.
Uniqueness
4-(((S)-1-(((S)-1-Amino-1-oxopropan-2-yl)(4-nitrophenyl)amino)-1-oxopropan-2-yl)amino)-4-oxobutanoic acid is unique due to its specific structure, which allows for versatile reactivity and a wide range of applications. Its ability to undergo multiple types of chemical reactions and its potential in various scientific fields make it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C16H20N4O7 |
|---|---|
Molecular Weight |
380.35 g/mol |
IUPAC Name |
4-[[(2S)-1-(N-[(2S)-1-amino-1-oxopropan-2-yl]-4-nitroanilino)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H20N4O7/c1-9(18-13(21)7-8-14(22)23)16(25)19(10(2)15(17)24)11-3-5-12(6-4-11)20(26)27/h3-6,9-10H,7-8H2,1-2H3,(H2,17,24)(H,18,21)(H,22,23)/t9-,10-/m0/s1 |
InChI Key |
PQCLCGVFQSOVSN-UWVGGRQHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](C)C(=O)N)NC(=O)CCC(=O)O |
Canonical SMILES |
CC(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(C)C(=O)N)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















